molecular formula C13H15N B8588097 2-Ethyl-5-indan-acetonitrile CAS No. 57145-33-2

2-Ethyl-5-indan-acetonitrile

Cat. No. B8588097
M. Wt: 185.26 g/mol
InChI Key: CRVLWWKYIRLIAX-UHFFFAOYSA-N
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Patent
US04166131

Procedure details

12.8 g of 2-ethyl-5-indan-acetonitrile are dissolved in 350 cc of ethanol, a solution of 26.7 g of potassium hydroxide in 45 cc of water is added, and the mixture is boiled at reflux for 20 hours. The solution is concentrated to 50 cc, diluted with water and extracted with ether, and the ether phase is discarded. The aqueous phase is then acidified with 2 N hydrochloric acid and extracted with ether. The crude 2-ethyl-5-indanacetic acid, obtained after concentrating the ether extract, is purified by chromatography on a 50-fold quantity of silica gel using chloroform containing 1.5% of methanol as eluant. After recrystallization from hexane the title compound has a M.P. of 44°-46°.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8](CC#N)[CH:9]=2)[CH2:4]1)[CH3:2].[OH-:15].[K+].[CH2:17]([OH:19])[CH3:18]>O>[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:18][C:17]([OH:15])=[O:19])[CH:9]=2)[CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)C1CC2=CC=C(C=C2C1)CC#N
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
26.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to 50 cc
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CC2=CC=C(C=C2C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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